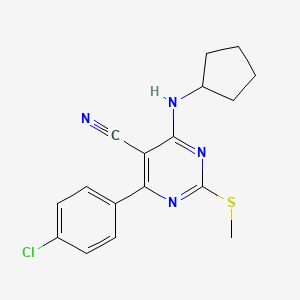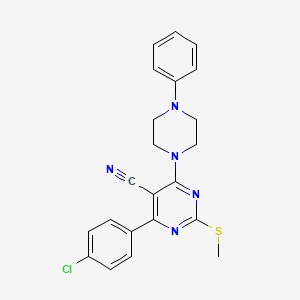![molecular formula C23H22ClN5S B7833768 4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833768.png)
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl piperazine moiety, a methylsulfanyl group, and a carbonitrile group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 3-methylbenzylamine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 1-(3-methylphenyl)piperazine reacts with the intermediate pyrimidine compound.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction using methylthiolating agents.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE: is compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo specific chemical reactions and its potential biological activities.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-[4-(3-methylphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5S/c1-16-4-3-5-19(14-16)28-10-12-29(13-11-28)22-20(15-25)21(26-23(27-22)30-2)17-6-8-18(24)9-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBIBRMPYRWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3C#N)C4=CC=C(C=C4)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833685.png)
![4-(4-CHLOROPHENYL)-6-[(3,4-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833694.png)
![4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833695.png)
![4-[(4-TERT-BUTYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833698.png)

![4-(2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7833709.png)
![4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833714.png)

![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833748.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833767.png)
![4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833771.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833776.png)
![4-[(2-FLUOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833778.png)

